molecular formula C11H8BrN3O B8581442 (2-Aminopyridin-3-yl)(6-bromopyridin-2-yl)methanone

(2-Aminopyridin-3-yl)(6-bromopyridin-2-yl)methanone

Cat. No.: B8581442
M. Wt: 278.10 g/mol
InChI Key: NPAVNPRUAWBRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminopyridin-3-yl)(6-bromopyridin-2-yl)methanone is a useful research compound. Its molecular formula is C11H8BrN3O and its molecular weight is 278.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

(2-aminopyridin-3-yl)-(6-bromopyridin-2-yl)methanone

InChI

InChI=1S/C11H8BrN3O/c12-9-5-1-4-8(15-9)10(16)7-3-2-6-14-11(7)13/h1-6H,(H2,13,14)

InChI Key

NPAVNPRUAWBRLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)C2=C(N=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,6-dibromopyridine (16.92 g, 71.4 mmol) and 2-amino-3-cyanopyridine (5.0 g, 42.0 mmol) in THF (150 ml) was cooled to below −30° C. before n-butyl lithium (33.6 ml, 84 mmol, 2.5 M in hexanes) was added dropwise while maintaining temperature below −30° C. On complete addition, the reaction mixture was stirred at 0° C. on an ice bath for 1.5 hours. The reaction was then quenched by the addition of 2 M HCl (until pH=˜1) while keeping the temperature below 15° C., and stirred at below 15° C. for 15 mins. Additional 2M HCl (50 ml) was added and the mixture extracted with EtOAc (2×150 ml), the acidic aqueous was cooled on an ice bath before being basified by addition of 2M NaOH, causing precipitation of a brown solid. Resulting suspension was left to stand overnight, then solid product collected by filtration, washed with water and dried by suction, then under high vacuum to leave crude title compound as a brown solid (6.52 g, 56%). 1H NMR (DMSO-d6) 6.65 (1H, dd), 7.79 (2H, s), 7.93-7.83 (4H, m), 7.99 (1H, t), 8.28 (1H, dd). ES+ 280.80.
Quantity
16.92 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step Two

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